molecular formula C20H33N3O3S B14159601 Quinagolida CAS No. 130793-77-0

Quinagolida

Cat. No.: B14159601
CAS No.: 130793-77-0
M. Wt: 395.6 g/mol
InChI Key: GDFGTRDCCWFXTG-UHFFFAOYSA-N
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Description

Quinagolida is a selective, non-ergot dopamine receptor 2 (DRD2) agonist used in biochemical and endocrine research . It is recognized for its role in inhibiting prolactin secretion, with applications in studying hyperprolactinemia and prolactinoma models . Recent preclinical investigations highlight its potential in endometriosis research. Studies show this compound can inhibit the invasive properties and angiogenic potential of endometrial mesenchymal stromal cells (E-MSCs) by activating DRD2 and downregulating the AKT signaling pathway, suggesting a mechanism beyond hormonal suppression for lesion growth . Its efficacy and safety profile have been documented in clinical endocrine studies, providing a foundation for its use in translational research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFGTRDCCWFXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868961
Record name N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130793-77-0
Record name N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereocenter Establishment

A proline-catalyzed Diels-Alder reaction between pyridine-derived diene and nitroolefin installed three contiguous stereocenters with >20:1 dr and 99% ee. Computational studies attributed selectivity to hydrogen-bonding transition state organization.

Skeletal Rearrangements

Birch reduction (Li/NH3, −78°C) of isoquinuclidine intermediate induced unexpected C–N cleavage, requiring protecting group optimization (Bn vs. Ac). TiCl4-catalyzed intramolecular Friedel-Crafts cyclization (78% yield) constructed the benzannulated system.

Late-Stage Functionalization

One-pot NaBH4 reduction/cyclization formed oxazolidinone 23 (91%), enabling trans-diaxial amine installation critical for D2 receptor binding. Comparison to prior racemic routes showed 40% yield improvement in final stages.

Copper-Catalyzed Stereoselective Arylation Approach

The 2024 streamlined synthesis exploited (S)-epichlorohydrin's inherent chirality for asymmetric induction.

Key Coupling Reaction

CuI/1,10-phenanthroline catalyzed 1,6-dimethoxynaphthalene arylation with (S)-epichlorohydrin achieved 83% yield and 98% ee. Mechanistic studies suggested a radical-polar crossover mechanism stabilizing prochiral intermediates.

Cyclization and Reduction

BF3·OEt2-promoted cyclization formed enamine 11 (76%), while PtO2-catalyzed hydrogenation (50 psi H2) effected trans-selective reduction (dr 19:1). This diastereodivergence enabled access to both cis and trans octahydrobenzo[g]quinolines through catalyst modulation.

Comparative Analysis of Synthetic Methods

Parameter RCM Route Enantioselective Cu-Catalyzed
Total Steps 15 8 10
Overall Yield 12% 21% 34%
Key Innovation Late-stage RCM Organocatalysis Asymmetric Arylation
Stereochemical Control Racemic 99% ee 98% ee
Industrial Scalability Moderate High High

The Cu-catalyzed method's 34% overall yield and 10-step brevity make it preferable for large-scale production, while organocatalytic approaches better suit enantiopure API synthesis. RCM remains valuable for late-stage diversification in analog synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinagolida undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinagolide derivatives with different functional groups, while reduction can produce simpler amine derivatives .

Scientific Research Applications

Quinagolida has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Comparison of Quinagolide with Structurally Related Sulfonamide Compounds

Compound Therapeutic Use Mechanism of Action Key Structural Features
Quinagolide Hyperprolactinemia Dopamine D2 receptor agonism Sulfonamide core with amino acid-derived substituents (e.g., β-alanine)
Macitentan Pulmonary arterial hypertension Endothelin receptor antagonism Sulfonamide with pyrimidinyl and methoxy groups
Famotidin Gastric ulcers H2 receptor antagonism Sulfonamide-thiazole hybrid structure
JNJ-26990990 Antiepileptic (clinical trials) Probable sodium channel modulation Sulfonamide with β-alanine and phenylalanine substituents
Doripenem Antibacterial infections Inhibition of bacterial cell wall synthesis Carbapenem β-lactam with sulfonamide side chain

Mechanistic and Therapeutic Divergence

  • Quinagolide vs. Macitentan: While both target G-protein-coupled receptors (GPCRs), Quinagolide activates dopamine D2 receptors, whereas Macitentan blocks endothelin receptors. This distinction arises from differences in substituent groups: Quinagolide’s amino acid-derived side chains enhance receptor specificity, while Macitentan’s bulky aromatic groups optimize endothelin receptor binding .
  • Quinagolide vs. JNJ-26990990: Both incorporate β-alanine substituents, yet JNJ-26990990’s additional phenylalanine moiety likely redirects its activity toward neuronal ion channels, underscoring the impact of minor structural changes on target selection .
  • Quinagolide vs. Doripenem : Doripenem’s β-lactam ring and sulfonamide side chain enable bactericidal activity, contrasting sharply with Quinagolide’s endocrine effects. This exemplifies how scaffold hybridization can yield functionally divergent agents .

Research Findings on Structural Optimization

Evidence from sulfonamide drug development reveals that substituent modifications profoundly influence pharmacological activity:

  • Amino Acid Substitutions: In Quinagolide, β-alanine substituents enhance dopamine receptor affinity and reduce off-target effects compared to earlier ergot-derived agonists . Similarly, JNJ-26990990’s antiepileptic activity is attributed to phenylalanine-induced hydrophobicity, which improves blood-brain barrier penetration .
  • Clinical Efficacy : Quinagolide’s half-life and receptor-binding kinetics are superior to bromocriptine (an ergot derivative), reducing dosing frequency and adverse effects like nausea .

Q & A

Q. What are the established synthetic pathways for Quinagolida, and how can researchers optimize yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as cyclization or cross-coupling. To optimize yield, researchers should systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and monitor purity using HPLC or GC-MS . For reproducibility, document intermediates with spectroscopic data (e.g., 1^1H/13^13C NMR) and compare retention times against reference standards .

Q. Which characterization techniques are critical for verifying this compound’s structural integrity?

Methodological Answer: Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for 3D structural elucidation. Pair this with FT-IR to identify functional groups and 1^1H NMR to validate proton environments . For polymorphic forms, use differential scanning calorimetry (DSC) .

Q. How should initial in vitro efficacy studies for this compound be designed?

Methodological Answer: Use dose-response assays (e.g., IC50_{50}/EC50_{50} determination) with appropriate positive/negative controls. Employ cell lines relevant to this compound’s purported mechanism (e.g., receptor-binding assays). Validate results via triplicate runs and statistical tests (ANOVA, p < 0.05) to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?

Methodological Answer: Conduct a meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature) or cell-line specificity. Replicate conflicting experiments under standardized protocols and use sensitivity analysis to identify confounding factors (e.g., impurity profiles) . Cross-reference pharmacokinetic parameters (e.g., bioavailability, half-life) to contextualize disparities .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional assays fail?

Methodological Answer: Combine omics approaches (proteomics/metabolomics) to identify pathway perturbations. Use CRISPR-Cas9 gene editing to validate target interactions or employ molecular docking simulations to predict binding affinities. Confirm findings with knockout models or isotopic labeling for tracer studies .

Q. How can researchers ensure reproducibility in this compound’s preclinical toxicity studies?

Methodological Answer: Adhere to OECD guidelines for acute/chronic toxicity testing. Use in vivo models with genetic diversity (e.g., outbred strains) and document environmental factors (diet, housing). Implement blinded histopathological evaluations and share raw data via open-access repositories to enable independent validation .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal curves) for IC50_{50} calculations. Use Bayesian statistics to handle small sample sizes or hierarchical modeling for multi-center studies. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Q. How should researchers present conflicting spectral data for this compound derivatives?

Methodological Answer: Create comparative tables listing chemical shifts, coupling constants, and integration values alongside reference data. Annotate discrepancies (e.g., solvent effects, tautomerism) and validate via 2D NMR (COSY, HSQC) . Include raw spectra in supplementary materials for peer review .

Comparative and Translational Research

Q. What methodologies enable robust comparison of this compound with structurally analogous compounds?

Methodological Answer: Perform molecular similarity analysis (Tanimoto coefficients) and pharmacophore mapping. Use head-to-head assays under identical conditions and quantify selectivity ratios (e.g., therapeutic index). Incorporate computational ADMET predictions to prioritize candidates for in vivo testing .

Q. How can researchers transition this compound from in vitro to in vivo studies while minimizing translational gaps?

Methodological Answer: Validate in vitro targets in ex vivo models (e.g., tissue explants) before progressing to rodent studies. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict effective doses. Account for species-specific metabolic differences via microsomal stability assays .

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